Butyrophenone, 2-chloro-2-hydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

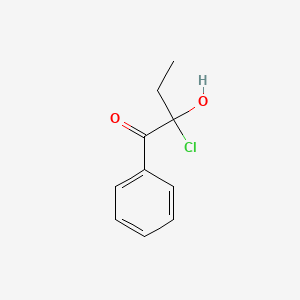

Butyrophenone, 2-chloro-2-hydroxy- is an organic compound that belongs to the butyrophenone class of chemicals. These compounds are characterized by a phenyl-1-butanone structure, which includes a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their applications in the pharmaceutical industry, particularly in the treatment of psychiatric disorders such as schizophrenia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone, 2-chloro-2-hydroxy- typically involves the chlorination and hydroxylation of butyrophenone. One common method is the Friedel-Crafts acylation of benzene with butyryl chloride, followed by chlorination and hydroxylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like chlorine gas and water .

Industrial Production Methods

Industrial production of butyrophenone derivatives often involves large-scale chemical processes that utilize continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The hydroxyl and chloro groups in 2-chloro-2-hydroxybutyrophenone undergo hydrolysis under acidic or basic conditions:

- Acidic hydrolysis : The hydroxyl group can act as a nucleophile, facilitating intramolecular esterification to form lactones under dehydration conditions .

- Basic hydrolysis : The chloro substituent is susceptible to nucleophilic substitution. For example, treatment with aqueous NaOH replaces the chloro group with a hydroxyl, yielding dihydroxy derivatives .

Data Table : Hydrolysis Conditions and Products

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloro-2-hydroxyketone | NaOH (50%), 80°C, phase transfer catalyst | 2,2-Dihydroxybutyrophenone | 68% |

Oxidation and Reduction

The ketone and hydroxyl groups participate in redox reactions:

- Ketone reduction : The carbonyl group can be reduced to a secondary alcohol using NADPH-dependent ketoreductases (e.g., ketopantoate reductase) .

- Hydroxyl oxidation : The hydroxyl group is oxidized to a ketone or carboxylic acid under strong oxidizing conditions (e.g., H₂O₂/acid) .

Key Findings :

- Baeyer-Villiger monooxygenases (BVMOs) catalyze oxygen insertion adjacent to the ketone, forming lactones or esters .

- Enzymatic reduction of the ketone group in similar butyrophenones proceeds with high stereoselectivity (e.g., >99% ee for sulfoxidation) .

Halogenation and Substitution

The chloro group undergoes substitution reactions:

- Nucleophilic substitution : Reacts with amines (e.g., piperazine) in Friedel-Crafts alkylation to form derivatives with antipsychotic activity .

- Electrophilic aromatic substitution : The aromatic ring undergoes halogenation or nitration, though electron-withdrawing groups (Cl, OH) deactivate the ring .

Example :

Synthesis of D2 receptor ligands via alkylation of 2-chloro-2-hydroxybutyrophenone with 7-azaindole under Mannich conditions .

Cyclization and Lactonization

Intramolecular esterification forms lactones:

- Lactonization : Under dehydrating conditions (e.g., lyophilization with formic acid), the hydroxyl and ketone groups cyclize to form 2-hydroxy-4-butyrolactone derivatives .

Data Table : Lactonization Efficiency

| Substrate | Method | Product | Yield | Source |

|---|---|---|---|---|

| 2-Hydroxy-4-oxoacid | Lyophilization (formic acid) | 3-Substituted butyrolactone | 21–34% |

Biotransformation

Microbial enzymes modify the structure:

- Aromatic hydroxylation : Cytochrome P450 enzymes introduce additional hydroxyl groups on the phenyl ring .

- N-Dealkylation : Enzymatic cleavage of alkyl chains occurs in hepatic metabolism .

Key Pathway :

Phenothiazine derivatives derived from 2-chloro-2-hydroxybutyrophenone undergo extensive metabolism, including S-oxidation and glucuronidation .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antipsychotic Properties

Butyrophenones are primarily known for their antipsychotic effects, with compounds like haloperidol being widely used in clinical settings. The modification of butyrophenone structures, including the introduction of hydroxyl and chloro groups, has led to the development of novel antipsychotic agents that aim to reduce side effects associated with traditional treatments.

- Case Study: A study explored a diazepane analogue of haloperidol, which exhibited a multireceptor binding profile. This compound demonstrated significant binding affinities at dopamine receptors and serotonin transporters, suggesting potential as an atypical antipsychotic with reduced extrapyramidal side effects compared to haloperidol .

| Receptor Type | Binding Affinity (nM) | Standard Agents |

|---|---|---|

| DA D1 | 162.7 | Clozapine: 290 |

| DA D2 | 43.3 | Haloperidol: 180 |

| 5HT 2A | 23.6 | Clozapine: 8.9 |

1.2 Treatment of Neurodegenerative Disorders

Research indicates that butyrophenones may also have applications in treating neurodegenerative conditions such as Alzheimer's disease and other forms of dementia. The neuroprotective properties attributed to certain butyrophenone derivatives could provide therapeutic benefits.

- Case Study: A derivative was evaluated for its efficacy in models of senile confusion and dementia, showing promise in improving cognitive function without significant side effects .

Synthesis and Chemical Applications

2.1 Chemical Synthesis Techniques

The synthesis of butyrophenone derivatives often involves complex chemical reactions that can yield various functionalized products. Techniques such as Friedel-Crafts acylation and decarboxylative oxidation are commonly employed.

- Synthesis Example: The Friedel-Crafts reaction of N-acetylaniline with 4-chlorobutyryl chloride yielded a chloro-substituted butyrophenone, which was further characterized for its pharmacological properties .

2.2 Catalytic Applications

Recent advancements have explored the use of butyrophenone derivatives as catalysts in organic synthesis, particularly in C-C bond formation reactions.

- Study Findings: A study highlighted the effectiveness of certain butyrophenone derivatives as catalysts in selective C-C bond cleavage reactions, demonstrating their utility in synthesizing complex organic molecules .

Toxicological Studies

Understanding the toxicological profile of butyrophenone derivatives is crucial for their safe application in medicine and industry.

- Toxicity Assessment: Investigations into the metabolic pathways of butyrophenones revealed that certain metabolites could lead to neurotoxicity, emphasizing the need for careful evaluation during drug development .

| Metabolite | Potential Effects |

|---|---|

| Pyridinium Derivatives | Neurotoxicity |

| Hydroxylated Products | Reduced efficacy |

Wirkmechanismus

The mechanism of action of butyrophenone, 2-chloro-2-hydroxy- involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the inhibition of dopamine D2 receptors and the modulation of serotonin 5-HT2 receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Haloperidol: A widely used antipsychotic drug that shares a similar butyrophenone structure.

Benperidol: Known for its high potency as an antipsychotic agent.

Droperidol: Used as an antiemetic and sedative in medical settings.

Uniqueness

Butyrophenone, 2-chloro-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its interaction with multiple molecular targets make it a versatile compound in both research and industrial applications .

Eigenschaften

CAS-Nummer |

103040-41-1 |

|---|---|

Molekularformel |

C10H11ClO2 |

Molekulargewicht |

198.646 |

IUPAC-Name |

2-chloro-2-hydroxy-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11ClO2/c1-2-10(11,13)9(12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 |

InChI-Schlüssel |

JMAFOCBTAAOLTM-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC=CC=C1)(O)Cl |

Synonyme |

Butyrophenone, 2-chloro-2-hydroxy- (6CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.